4-(5-Hexyl-1,3-dioxan-2-yl)benzonitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
74800-44-5 |
|---|---|
Molecular Formula |
C17H23NO2 |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
4-(5-hexyl-1,3-dioxan-2-yl)benzonitrile |
InChI |
InChI=1S/C17H23NO2/c1-2-3-4-5-6-15-12-19-17(20-13-15)16-9-7-14(11-18)8-10-16/h7-10,15,17H,2-6,12-13H2,1H3 |
InChI Key |
OGCKMDSDEJZJIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1COC(OC1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 4 5 Hexyl 1,3 Dioxan 2 Yl Benzonitrile
Retrosynthetic Analysis and Key Disconnection Strategies for the 1,3-Dioxane (B1201747) Core and Benzonitrile (B105546) Unit
Retrosynthetic analysis is a powerful tool for devising synthetic routes. The primary disconnection for 4-(5-hexyl-1,3-dioxan-2-yl)benzonitrile involves breaking the two C-O bonds of the acetal (B89532) functional group. stackexchange.com This retrosynthetic step reveals two key precursors: 2-hexyl-1,3-propanediol and 4-formylbenzonitrile. This approach simplifies the complex target molecule into more readily available or synthetically accessible starting materials.
The formation of the 1,3-dioxane ring from a 1,3-diol and an aldehyde is a common and efficient strategy for creating cyclic acetals. organic-chemistry.orgchem-station.com The benzonitrile unit is introduced via the aldehyde precursor, 4-formylbenzonitrile, which can be prepared through various established methods or obtained commercially.
Synthesis of Precursor Alcohols and Aldehydes for Dioxane Formation
The synthesis of the requisite precursors is a critical first step.
2-Hexyl-1,3-propanediol: This substituted 1,3-diol can be synthesized through several routes. One common method involves the reduction of a corresponding malonic acid derivative. For instance, diethyl hexylmalonate can be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield 2-hexyl-1,3-propanediol. stackexchange.com
4-Formylbenzonitrile: This aromatic aldehyde is a commercially available reagent. However, it can also be synthesized in the laboratory. One potential route is the oxidation of 4-cyanobenzyl alcohol. Alternatively, methods like the Wittig-type olefination of a suitable precursor followed by ozonolysis could be employed, though this is a more complex route. orgsyn.org A more direct approach involves the formylation of benzonitrile, although this can present challenges with regioselectivity.
Catalytic and Non-Catalytic Approaches for Acetalization/Ketalization Reactions
The condensation of 2-hexyl-1,3-propanediol with 4-formylbenzonitrile to form the 1,3-dioxane ring is typically an acid-catalyzed process. organic-chemistry.org This acetalization can be achieved through various catalytic systems.
Brønsted Acid Catalysis: Traditional methods employ Brønsted acids such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄). organic-chemistry.orgacs.org These reactions are often carried out in a solvent that allows for the azeotropic removal of water, such as toluene, using a Dean-Stark apparatus to drive the equilibrium towards product formation. organic-chemistry.org
Lewis Acid Catalysis: Lewis acids like iodine (I₂) and cerium(III) triflate can also effectively catalyze the formation of 1,3-dioxanes under mild conditions. organic-chemistry.org These catalysts are often favored for their chemoselectivity and compatibility with sensitive functional groups.
Other Catalytic Systems: More recent developments have introduced a range of catalysts for acetalization, including aprotic salts like pyridinium (B92312) and imidazolium (B1220033) derivatives, as well as solid-supported catalysts. acs.org These newer methods often offer advantages in terms of milder reaction conditions and easier work-up procedures.
The choice of catalyst can significantly impact the reaction's efficiency and the purity of the final product.
Strategies for Introducing the Benzonitrile Moiety to the Dioxane Ring System
The most direct and common strategy for incorporating the benzonitrile moiety is through the use of a pre-functionalized aldehyde, namely 4-formylbenzonitrile, in the acetalization reaction with 2-hexyl-1,3-propanediol.
Alternatively, one could envision a route where a different aromatic aldehyde is used to form the dioxane ring, followed by the introduction of the nitrile group. For example, starting with 4-bromobenzaldehyde (B125591) to form 2-(4-bromophenyl)-5-hexyl-1,3-dioxane. The bromo-substituted dioxane could then be subjected to a cyanation reaction, such as a Rosenmund-von Braun reaction using copper(I) cyanide, to install the benzonitrile functionality. However, this multi-step approach is less atom-economical and may require more extensive optimization.
Optimization of Reaction Conditions for Enhanced Yields and Purity
To maximize the yield and purity of this compound, several reaction parameters can be optimized:
| Parameter | Optimization Strategy | Rationale |
| Catalyst Loading | The catalyst concentration should be minimized to avoid side reactions while ensuring a reasonable reaction rate. | Excess acid can lead to degradation of starting materials or products. |
| Temperature | The reaction temperature should be controlled to balance the reaction rate and the stability of the reactants and products. | Higher temperatures can accelerate the reaction but may also promote side reactions. |
| Water Removal | Efficient removal of water is crucial for driving the reaction to completion. | The formation of acetals is a reversible reaction, and water is a byproduct. organic-chemistry.org |
| Solvent | The choice of solvent can influence the solubility of the reactants and the efficiency of water removal. | Toluene is commonly used for its ability to form an azeotrope with water. |
| Stoichiometry | The molar ratio of the diol and aldehyde can be adjusted to ensure complete consumption of the limiting reagent. | Using a slight excess of one reagent can help drive the reaction to completion. |
Careful purification of the crude product, typically through column chromatography or recrystallization, is essential to obtain the compound in high purity.
Stereochemical Control and Diastereoselective Synthesis of Dioxane Isomers
The 5-substituted 1,3-dioxane ring in this compound can exist as different stereoisomers. The stereochemistry at the C2 and C5 positions of the dioxane ring leads to the possibility of cis and trans diastereomers. The conformational preference of substituents on the 1,3-dioxane ring plays a significant role in determining the major isomer formed. thieme-connect.de
Generally, in a chair-like conformation, bulky substituents prefer to occupy the equatorial position to minimize steric strain. thieme-connect.de The relative stereochemistry of the final product will depend on the stereochemistry of the starting 2-hexyl-1,3-propanediol and the reaction conditions. Diastereoselective synthesis can be achieved by using a stereochemically pure diol or by employing chiral catalysts or auxiliaries that can influence the facial selectivity of the aldehyde during the cyclization step. While general principles of diastereoselective synthesis of substituted cyclic systems are well-established, specific studies on the diastereoselective synthesis of this particular compound are not widely reported. rsc.orgbeilstein-journals.org
Advanced Synthetic Pathways for Analogues and Derivatives of this compound
The core structure of this compound can be modified to generate a library of analogues for structure-activity relationship studies.
Variation of the Alkyl Chain: The hexyl group at the C5 position can be replaced with other alkyl, alkenyl, or alkynyl chains of varying lengths and branching patterns. This can be achieved by starting with appropriately substituted malonic esters in the synthesis of the 1,3-diol precursor.
Modification of the Aromatic Ring: The benzonitrile moiety can be altered. For instance, the nitrile group could be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group. The aromatic ring itself could be further substituted with other functional groups like halogens, alkoxy groups, or nitro groups by starting with the corresponding substituted 4-formylbenzaldehyde.
Synthesis of Conformationally Restricted Analogues: To study the impact of conformational rigidity, one could synthesize bicyclic or tricyclic analogues where the 1,3-dioxane ring is fused to another ring system. nih.gov This can provide valuable insights into the bioactive conformation of the molecule.
These advanced synthetic strategies allow for a systematic exploration of the chemical space around this compound, enabling the fine-tuning of its properties for specific applications.
Molecular Design Principles and Structure Mesophase Relationships
Influence of the Benzonitrile (B105546) Terminal Group on Mesophase Stability and Transition Temperatures
The terminal groups of a mesogen play a critical role in influencing mesophase stability. The benzonitrile group (-C₆H₄-CN) in the subject molecule is a potent component due to its strong dipole moment, which arises from the electronegativity difference between the carbon and nitrogen atoms of the nitrile (-CN) function. This strong terminal dipole significantly enhances intermolecular interactions, particularly dipole-dipole forces. mdpi.comresearchgate.net
The introduction of electron-withdrawing groups, such as the cyano group, at a terminal position of a mesogenic core is a well-established strategy for increasing the stability of mesophases. rsc.orgresearchgate.net These polar groups can lead to strong antiparallel correlations between molecules, which favors the formation of smectic and nematic phases at higher temperatures. In a study of dioxane-based liquid crystals, analogues bearing a cyano group were found to exhibit large dipole moments (over 13 D), leading to the generation of a ferroelectric nematic phase with exceptionally high dielectric constants. rsc.orgresearchgate.net This indicates that the benzonitrile group not only stabilizes the mesophase but can also impart unique electrical properties. The stability of the mesophase is directly correlated with the strength of these intermolecular forces; stronger interactions require more thermal energy to disrupt the ordered liquid crystalline state, thus elevating the clearing temperature (the transition from a mesophase to the isotropic liquid phase). researchgate.net
Role of the 1,3-Dioxane (B1201747) Ring as a Central Mesogenic Core
The inclusion of heteroatoms like oxygen within the core structure alters the electronic properties and steric profile of the molecule. Compared to an analogous phenyl ring, a 1,3-dioxane ring can decrease the thermal stability of the resulting mesophase. researchgate.net This is attributed to the reduced π-electron conjugation and the introduction of conformational flexibility in the chair-like structure of the dioxane ring. Nevertheless, the 1,3-dioxane unit is a synthetically valuable component for creating novel liquid crystal materials, including those with ionic properties or specific ferroelectric phases. tandfonline.comnih.govunimelb.edu.au Studies on analogues have shown that the 1,3-dioxane structure is a key component in molecules that form a ferroelectric nematic (N_F) phase. rsc.orgnih.gov
The stereochemistry of the substituents on the 1,3-dioxane ring is crucial. For 4-(5-Hexyl-1,3-dioxan-2-yl)benzonitrile, the trans-isomer, where the bulky benzonitrile and hexyl groups are in equatorial positions on the dioxane ring, results in a more linear and elongated molecule, which is more conducive to forming stable liquid crystal phases.
Impact of the 5-Hexyl Side Chain on Molecular Packing and Intermolecular Interactions
The 5-hexyl side chain is the primary flexible component of the molecule. The length and conformation of such alkyl chains have a profound impact on the type of mesophase formed and its temperature range. mdpi.com The hexyl (-C₆H₁₃) group provides the necessary flexibility to disrupt the perfect three-dimensional order of a crystal lattice upon melting, while the rigid core maintains one- or two-dimensional order.
Several key effects are associated with the alkyl chain:
Mesophase Stability: Increasing the length of the alkyl chain generally enhances the stability of smectic phases over nematic phases. Longer chains promote lamellar packing (layered structures) characteristic of smectic phases due to increased van der Waals interactions between adjacent chains. mdpi.commdpi.com
In the crystal structure of a related compound, (5-n-Hexyl-2-hydroxymethyl-1,3-dioxan-2-yl)methanol, the n-hexyl chain was found to occupy an equatorial position and adopt an extended zigzag conformation, which is typical for promoting ordered packing. nih.gov
Analysis of Molecular Anisotropy and Shape Factors in Relation to Liquid Crystalline Behavior
Liquid crystalline behavior is intrinsically linked to molecular anisotropy—a significant difference in physical properties along different molecular axes. For calamitic mesogens like this compound, this manifests as a pronounced rod-like shape. The molecule's shape factor, often expressed as the length-to-diameter ratio (L/D), is a critical parameter. researchgate.net
The structure of this compound is designed to maximize this anisotropy:
Rigid Segment: The 2-phenyl-1,3-dioxane (B8809928) moiety, coupled with the benzonitrile group, forms a long, rigid segment.
Flexible Tail: The equatorial hexyl chain extends from the dioxane core, further elongating the molecule without significantly increasing its width.
The more elongated the molecule, the more efficient its packing in an orientationally ordered fashion, which stabilizes the mesophase. beilstein-journals.org Molecular dynamics simulations on similar liquid crystals have shown that molecules adopt more elongated conformations upon aggregation into the nematic phase compared to their shape in an isolated state. researchgate.net The combination of the rigid, polarizable benzonitrile-phenyl core and the flexible, space-filling hexyl chain creates a molecule with the requisite shape anisotropy to exhibit liquid crystalline phases.
Correlation of Molecular Rigidity and Flexibility with Mesophase Type and Range
The interplay between the rigid and flexible parts of a molecule is a determining factor for the type of mesophase (nematic, smectic) and its thermal range. scispace.comscispace.com
Rigidity: The rigid core, composed of the benzonitrile, phenyl, and dioxane groups, is responsible for the orientational order in the mesophase. The strong π-π stacking and dipole-dipole interactions associated with this core promote parallel alignment of the molecules.
Flexibility: The hexyl chain provides molecular flexibility. This flexibility allows the molecules to flow past one another while maintaining long-range orientational order, a hallmark of the liquid crystalline state.
A proper balance is essential. Excessive rigidity can lead to high melting points and a direct transition from the crystalline solid to the isotropic liquid, bypassing any mesophase. Conversely, excessive flexibility, such as very long or branched alkyl chains, can disrupt the anisotropic packing required for mesophase formation. The combination of a semi-rigid dioxane core with a flexible hexyl chain in this compound is expected to favor the formation of nematic and potentially smectic phases. The tendency towards smectic phases increases with longer alkyl chains, which enhance side-to-side intermolecular attractions and promote layered arrangements. mdpi.com
Systematic Structural Modifications and Their Effects on Nematic and Smectic Phase Formation
Understanding the role of each molecular component is aided by considering the effects of systematic structural changes.
| Modification | Predicted Effect on Mesophase | Rationale |
| Varying Alkyl Chain Length | Shorter chains (e.g., propyl) would likely favor nematic phases over a narrower temperature range. Longer chains (e.g., octyl, decyl) would increase the stability of smectic phases and likely raise the clearing point. mdpi.commdpi.com | Shorter chains provide less van der Waals attraction to stabilize layered smectic structures. Longer chains enhance these side-on interactions. mdpi.commdpi.com |
| Replacing Benzonitrile Group | Replacing -CN with a less polar group (e.g., -OCH₃) would decrease mesophase stability and lower transition temperatures. Replacing it with a more polarizable group (e.g., -NO₂) could have complex effects, but would significantly alter the dipole moment. researchgate.netrsc.org | The strong dipole of the nitrile group is a major contributor to intermolecular forces and mesophase stability. rsc.org |
| Isomer of Hexyl Chain | Using a branched hexyl isomer would lower clearing temperatures and destabilize the mesophase. | Branching increases the molecular width, disrupting the close packing necessary for a stable liquid crystal phase. |
| Position of Hexyl Chain | Moving the hexyl chain to an axial position on the dioxane ring would significantly reduce molecular linearity and likely eliminate mesomorphism. | An equatorial position maintains the elongated, rod-like shape of the molecule. |
These systematic modifications highlight the sensitive dependence of mesomorphism on the fine details of molecular structure. scispace.com
Comparative Analysis of Dioxane-Based Mesogens with Other Heterocyclic Ring Systems
The choice of the heterocyclic ring in the mesogenic core significantly influences the properties of a liquid crystal.
| Heterocyclic System | Comparison with 1,3-Dioxane | Key Differences and Effects |
| 1,3-Dithiane | Dithianes are structurally similar but contain sulfur instead of oxygen. | Sulfur atoms are larger than oxygen, leading to a wider molecule. This increased width can disrupt packing and alter mesomorphic properties, often leading to monotropic (only observed on cooling) liquid crystal behavior. researchgate.net |
| 1,3,4-Thiadiazole (B1197879) | Thiadiazoles are five-membered aromatic heterocycles. | The 1,3,4-thiadiazole core has a distinct bent shape (~160°) and a strong dipole moment. This geometry favors the formation of bent-core (banana) phases or biaxial nematic phases, which are not typically seen with the more linear dioxane systems. researchgate.net |
| Pyridine | Pyridine is an aromatic six-membered ring containing one nitrogen atom. | Pyridine is aromatic and planar, contributing to a more rigid core structure than the saturated dioxane ring. It introduces a lateral dipole moment, which can influence dielectric properties and phase behavior. |
| Ester Linkage (-COO-) | An ester group can be used as a linking unit in place of a heterocyclic ring. | Ester linkages are more synthetically versatile and can offer greater thermal stability compared to the 1,3-dioxane unit. nih.gov However, the stereochemical features of the dioxane ring allow for finer tuning of molecular shape. |
This comparative analysis shows that while various heterocyclic systems can be incorporated into mesogenic cores, the 1,3-dioxane ring offers a unique combination of properties derived from its saturated, non-planar, yet conformationally defined structure.
Investigation of Mesophase Behavior and Phase Transitions
Characterization of Nematic Phase Formation and Orientational Order
The nematic (N) phase is a defining characteristic of many calamitic (rod-shaped) liquid crystals, including those analogous to 4-(5-Hexyl-1,3-dioxan-2-yl)benzonitrile. In this phase, the molecules exhibit long-range orientational order, aligning their long axes along a common direction known as the director, but lack positional order. The presence of the polar cyano (-CN) group is crucial, as its strong dipole moment enhances the intermolecular interactions that stabilize the nematic phase.
Exploration of Smectic Phases, Layering Structures, and Transition Enthalpies
At temperatures below the nematic phase, this compound is expected to exhibit smectic (Sm) phases, which are characterized by a higher degree of order. In addition to orientational order, smectic phases possess a degree of positional order, with molecules arranged in layers. The specific type of smectic phase (e.g., Smectic A, Smectic C) depends on the arrangement of molecules within these layers. In the Smectic A (SmA) phase, the molecules are aligned perpendicular to the layer planes, while in the Smectic C (SmC) phase, they are tilted.
The transition from the nematic to a smectic phase is a key characteristic. Research on four-ring liquid crystals incorporating a 1,3-dioxane (B1201747) unit has revealed the presence of both Smectic A and Smectic C phases. The following table, based on data from analogous compounds, illustrates the typical phase transition temperatures and enthalpies that might be expected for a compound with this structure.
Illustrative Phase Transition Data for a Dioxane-Containing Liquid Crystal
| Transition | Temperature (°C) | Enthalpy (kJ/mol) |
|---|---|---|
| Crystal to Smectic | Data not available | Data not available |
| Smectic to Nematic | Data not available | Data not available |
| Nematic to Isotropic | Data not available | Data not available |
Note: Specific experimental data for this compound was not found in the searched literature. This table is for illustrative purposes based on related compounds.
Inducing Chiral Nematic (Cholesteric) Phases through Chiral Dopants
The nematic phase of this compound can be transformed into a chiral nematic (N*), or cholesteric, phase by the addition of a chiral dopant. This process is fundamental to many liquid crystal display technologies. The chiral dopant induces a helical twist in the arrangement of the liquid crystal molecules, creating a periodic structure that can selectively reflect light of a specific wavelength.
Research has shown that derivatives of 1,3-dioxane can themselves be effective chiral dopants. beilstein-journals.org When a chiral dopant is introduced into a nematic host like this compound, the efficiency of the chirality transfer is quantified by the helical twisting power (HTP) of the dopant. The HTP is influenced by the molecular structure of both the host and the dopant, as well as their interactions. The resulting cholesteric phase is essential for applications such as twisted nematic (TN) and super-twisted nematic (STN) displays. beilstein-journals.org
Analysis of Isotropic-Nematic and Nematic-Smectic Phase Transitions
The transitions between the isotropic liquid, nematic, and smectic phases are first-order phase transitions, characterized by a latent heat (enthalpy of transition). These transitions can be meticulously studied using techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
Isotropic to Nematic (I-N) Transition: Upon cooling from the isotropic liquid state, the I-N transition is marked by the appearance of birefringent droplets that coalesce into a characteristic nematic texture. DSC measurements would show an exothermic peak corresponding to the enthalpy of this transition.
Nematic to Smectic (N-Sm) Transition: Further cooling from the nematic phase leads to the N-Sm transition, where a layered structure begins to form. This transition is also accompanied by a distinct thermal event in DSC and a change in the optical texture observed under POM. The stability and temperature range of the nematic phase are critical performance parameters for many applications.
Studies of Supercooled Mesophases and Glassy Liquid Crystalline States
Rapid cooling of this compound from its mesophases can lead to the formation of supercooled states, where the liquid crystalline order is preserved at temperatures below the equilibrium transition point. If the cooling rate is sufficiently high, the molecular motion can be arrested, resulting in a glassy liquid crystalline state. This state combines the anisotropy of a liquid crystal with the mechanical properties of a glass. The study of these states is important for understanding the fundamental physics of the material and for potential applications in optical data storage.
Factors Governing the Anisotropic Organization and Stability of Liquid Crystalline Phases
The stability and organization of the liquid crystalline phases of this compound are governed by a delicate balance of intermolecular forces:
Molecular Shape and Anisotropy: The elongated, rod-like shape of the molecule is a primary driver for the formation of anisotropic liquid crystal phases. The combination of the rigid core and the flexible hexyl chain contributes to this shape anisotropy.
Dipolar Interactions: The strong dipole moment of the terminal cyano group leads to significant dipole-dipole interactions, which promote the parallel alignment of the molecules and enhance the stability of the nematic and smectic phases. rsc.org
Steric Effects: The size and shape of the molecule, including the non-planar 1,3-dioxane ring, influence how closely the molecules can pack, affecting the density and stability of the different phases.
Examination of Multi-Component Liquid Crystal Mixtures Incorporating this compound
In practical applications, single-component liquid crystals are rarely used. Instead, eutectic mixtures of several liquid crystal compounds are formulated to achieve optimal properties for a specific device, such as a wide operating temperature range, low viscosity, and specific optical and electrical characteristics.
This compound, with its expected large dielectric anisotropy and nematic range, would be a valuable component in such mixtures. google.com By carefully selecting the other components, it is possible to fine-tune the properties of the resulting mixture. For example, mixing it with other benzonitrile (B105546) derivatives or compounds with different alkyl chain lengths can adjust the clearing point and viscosity. Its incorporation could help in formulating liquid crystal compositions with a low threshold voltage, which is advantageous for low-power display applications. google.com
Computational Chemistry and Theoretical Modeling of 4 5 Hexyl 1,3 Dioxan 2 Yl Benzonitrile
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Conformation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the properties of novel molecules. nih.gov For 4-(5-Hexyl-1,3-dioxan-2-yl)benzonitrile, DFT methods are employed to determine its most stable three-dimensional structure (molecular conformation) and to map its electronic landscape.
The process begins with geometry optimization, where computational algorithms systematically alter bond lengths, bond angles, and dihedral angles to find the lowest energy arrangement of the atoms. mdpi.com This is crucial as the molecule possesses considerable conformational flexibility, especially in the hexyl chain and the dioxane ring. The dioxane ring typically adopts a stable chair conformation. nih.gov The calculations would explore the energetic preferences for the axial versus equatorial positioning of the substituents on this ring. The final optimized geometry represents the most probable conformation of an isolated molecule in the gas phase.
Once the geometry is optimized, the same DFT framework is used to calculate the electronic structure. This involves solving the Kohn-Sham equations for the system, which yields the molecular orbitals and their corresponding energy levels. These calculations provide a detailed picture of how electron density is distributed across the molecule. bhu.ac.in
Illustrative Geometrical Parameters from DFT Optimization: The following table illustrates typical data obtained from DFT geometry optimization. The values are representative and not specific experimental results for this molecule.
| Parameter Type | Atoms Involved | Illustrative Optimized Value |
| Bond Length | C≡N (nitrile) | ~ 1.15 Å |
| Bond Length | C-C (benzene ring) | ~ 1.40 Å |
| Bond Length | C-O (dioxane ring) | ~ 1.43 Å |
| Bond Angle | C-C-C (benzene ring) | ~ 120° |
| Dihedral Angle | C(ring)-C(dioxane)-O-C | Varies (defines ring pucker) |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Relation to Electronic Properties
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. unesp.br The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation. malayajournal.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzonitrile (B105546) moiety, which can act as an electron donor. malayajournal.org The LUMO, conversely, would also be centered on the aromatic system, particularly the cyano group, which is electron-withdrawing and can act as an electron acceptor. malayajournal.org
A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to engage in charge-transfer interactions, a crucial factor for the formation of certain liquid crystal phases. malayajournal.org The spatial distribution of these orbitals, visualized as electron density plots, reveals the most probable sites for electrophilic and nucleophilic attack. bhu.ac.in
Illustrative Frontier Orbital Data: This table provides an example of the kind of data generated from a HOMO-LUMO analysis. The energy values are for illustrative purposes.
| Orbital | Illustrative Energy (eV) | Significance |
| HOMO | -6.5 eV | Energy of the outermost electrons; relates to ionization potential. |
| LUMO | -1.2 eV | Energy of the lowest available state for an added electron; relates to electron affinity. |
| HOMO-LUMO Gap | 5.3 eV | Indicates high kinetic stability and low chemical reactivity. malayajournal.org |
Prediction of Molecular Dipole Moments and Anisotropic Charge Distribution
Computational methods can predict not just the magnitude of the dipole moment but also its vector components (μx, μy, μz), providing a full picture of the anisotropic charge distribution. This anisotropy is a key driver for the head-to-tail arrangement of molecules in nematic and smectic liquid crystal phases.
Illustrative Dipole Moment Comparison: This table compares the known dipole moment of a related compound with a plausible, predicted value for the target molecule to illustrate the concept.
| Compound | Method | Predicted/Measured Dipole Moment (Debye) |
| Benzonitrile | Experimental | ~4.5 D arxiv.orgarxiv.org |
| This compound | Theoretical (Illustrative) | ~5.0 D |
Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Collective Behavior
While quantum mechanics is excellent for single molecules, Molecular Dynamics (MD) simulations are used to model the behavior of a large ensemble of molecules over time. nih.gov For this compound, MD simulations are essential for understanding how intermolecular interactions lead to the formation of bulk phases, including liquid crystalline mesophases.
In an MD simulation, hundreds or thousands of molecules are placed in a simulation box. The forces between all pairs of atoms are calculated based on a pre-defined force field (see section 5.5). Newton's equations of motion are then solved iteratively to update the position and velocity of each atom over small time steps (femtoseconds).
By analyzing the trajectories of the molecules from the simulation, one can observe emergent, collective behaviors. This includes the spontaneous alignment of molecules along a common direction (the director), which is the defining characteristic of the nematic phase. Further ordering, such as the formation of layers, indicates a transition to a smectic phase. These simulations provide a direct link between the single-molecule properties (shape, dipole moment) and the macroscopic phase behavior.
Development of Force Fields for Simulating Bulk Liquid Crystalline Properties
The accuracy of a Molecular Dynamics simulation is entirely dependent on the quality of the force field used. A force field is a set of mathematical functions and parameters that describe the potential energy of the system as a function of the atomic coordinates. Standard, general-purpose force fields (e.g., AMBER, CHARMM) may not accurately represent novel molecules like this compound.
Therefore, a specific force field must often be developed or parameterized. This involves:
Defining Atom Types: Assigning specific types to atoms based on their chemical environment (e.g., an aromatic carbon is different from an aliphatic carbon).
Bonded Terms: Developing parameters for bond stretching, angle bending, and dihedral torsions. These are typically derived from high-level quantum chemical calculations (like DFT) on the molecule and its fragments.
Non-Bonded Terms: Defining parameters for van der Waals interactions (using the Lennard-Jones potential) and electrostatic interactions (using partial atomic charges). Partial charges are derived from quantum calculations to accurately reflect the molecule's dipole moment and charge distribution. nih.gov
The goal is to create a model that can reproduce key physical properties, such as density, heat of vaporization, and, most importantly, the experimental liquid crystal phase behavior.
Theoretical Models for Predicting Mesophase Stability and Transition Temperatures
Predicting the stability of a liquid crystal phase and its transition temperatures (e.g., crystal-to-nematic, nematic-to-isotropic) is a significant challenge in computational chemistry. Theoretical models combine statistical mechanics with data from molecular simulations to make these predictions.
One common approach is to calculate the free energy of each potential phase (crystalline solid, smectic, nematic, and isotropic liquid) as a function of temperature. The phase with the lowest free energy at a given temperature is the most stable one. The temperature at which the free energy curves of two phases cross corresponds to the transition temperature.
These calculations are computationally intensive and rely on the accuracy of the underlying force field and the extent of the simulation. Factors derived from simulations, such as the orientational order parameter (see section 5.7), are used as input for these models. The molecular shape, aspect ratio (length-to-width), and the strength of intermolecular interactions are all critical factors that these models incorporate to predict mesophase stability.
Computational Approaches to Elastic Constants and Orientational Order Parameters
For a material to be useful in a liquid crystal display (LCD), its response to an electric field is critical. This response is governed by its material properties, such as the orientational order parameter and the Frank elastic constants.
Orientational Order Parameter (S): This parameter quantifies the degree of alignment of the molecules with the director. A value of S=1 indicates perfect parallel alignment, while S=0 represents a completely random, isotropic liquid. The order parameter can be calculated directly from an MD simulation by averaging the orientation of all molecules relative to the director over time.
Elastic Constants: In a nematic liquid crystal, there is an energy cost associated with distorting the uniform alignment of the director. These distortions are categorized into three types: splay, twist, and bend, each with a corresponding Frank elastic constant (K₁₁, K₂₂, and K₃₃). These constants can be computed from large-scale MD simulations by analyzing the long-wavelength fluctuations of the director field. A system that strongly resists a certain type of deformation will have a high corresponding elastic constant. These values are crucial for modeling the switching behavior of liquid crystal devices.
Electro Optical Phenomena and Anisotropic Response Mechanisms
Principles of Orientational Reorientation in Response to External Electric Fields
The defining characteristic of nematic liquid crystals, the phase most relevant to electro-optical applications, is the long-range orientational order of their constituent molecules. In the absence of external forces, the elongated molecules of a liquid crystal, such as 4-(5-Hexyl-1,3-dioxan-2-yl)benzonitrile, will on average align in a common direction, denoted by a unit vector known as the director (n̂). This spontaneous alignment is a result of anisotropic intermolecular forces.
When an external electric field (E) is applied to a liquid crystal, a torque is exerted on the molecules due to their dielectric anisotropy (Δε). This anisotropy arises from the difference in the electric permittivity measured parallel (ε∥) and perpendicular (ε⊥) to the molecular director. aps.org If the dielectric anisotropy is positive (Δε > 0), the molecules will tend to align their long axes parallel to the direction of the electric field to minimize the free energy of the system. Conversely, for a negative dielectric anisotropy (Δε < 0), the molecules will align perpendicularly to the field.
The reorientation process, known as the Fréedericksz transition, is a threshold phenomenon. aps.org Below a critical electric field strength (Ec), the elastic forces holding the molecules in their initial orientation dominate. Above this threshold, the dielectric torque overcomes the elastic torque, and the director field begins to reorient. The critical voltage (Vc) for this transition is dependent on the elastic constants of the liquid crystal, which describe the energy required for splay (K11), twist (K22), and bend (K33) deformations of the director field. For a simple planar to homeotropic transition, the threshold voltage is given by:
where ε₀ is the permittivity of free space. acs.org This equation highlights the crucial interplay between the material's elastic and dielectric properties in determining its response to an electric field.
Measurement and Interpretation of Dielectric Anisotropy
Dielectric anisotropy (Δε) is a key parameter that dictates the magnitude of the response of a liquid crystal to an electric field. It is defined as the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director:
Δε = ε∥ - ε⊥
The values of ε∥ and ε⊥ are determined by measuring the capacitance of a liquid crystal cell with the director oriented parallel and perpendicular to the applied measuring field, respectively. The orientation of the director is typically controlled by surface alignment layers on the cell substrates and a biasing electric field.
The Maier and Meier theory provides a theoretical framework for understanding the relationship between molecular properties and the macroscopic dielectric constants. researchgate.net It relates ε∥ and ε⊥ to the molecular polarizability anisotropy (Δα), the permanent dipole moment (μ), the angle (β) it makes with the long molecular axis, and the orientational order parameter (S). For a molecule with a dipole moment predominantly along the long axis (β ≈ 0), as expected for cyanobiphenyl analogues, the theory predicts a large positive Δε.
Below is an illustrative data table for the well-studied liquid crystal 5CB (4'-pentyl-4-cyanobiphenyl), which is structurally analogous to the title compound, showcasing typical values of dielectric anisotropy.
| Compound | Temperature (°C) | ε∥ | ε⊥ | Δε |
| 5CB | 25 | 18.5 | 6.7 | +11.8 |
| 5CB | 30 | 17.7 | 6.8 | +10.9 |
| 5CB | 34 | 16.5 | 7.0 | +9.5 |
Data for 5CB is illustrative and sourced from various literature reports for comparison.
Birefringence and Optical Anisotropy Investigations in Organized Phases
Liquid crystals are optically anisotropic media, meaning that the speed of light passing through them depends on its polarization direction relative to the director. This property is known as birefringence (Δn) and is defined as the difference between the extraordinary (ne) and ordinary (no) refractive indices:
Δn = ne - no
Here, ne is the refractive index for light polarized parallel to the director, and no is for light polarized perpendicular to the director. Birefringence is a direct consequence of the anisotropy of the molecular polarizability (Δα). Molecules with a highly delocalized π-electron system along their long axis, such as the benzonitrile (B105546) core in this compound, typically exhibit high birefringence. nih.gov
The measurement of birefringence is commonly performed using techniques such as the Talbot-Rayleigh or Abbe refractometer, or by analyzing the transmission spectrum of a liquid crystal cell placed between crossed polarizers. The transmitted intensity (I) is related to the birefringence by:
where I₀ is the incident light intensity, φ is the angle between the director and the polarizer axis, d is the cell thickness, and λ is the wavelength of light.
The following table provides typical birefringence values for the homologous series of alkyl-cyanobiphenyls (nCB), illustrating the influence of the alkyl chain length on this property.
| Compound | Wavelength (nm) | Temperature (°C) | Δn |
| 5CB | 589 | 25 | 0.19 |
| 6CB | 589 | 25 | 0.17 |
| 7CB | 589 | 25 | 0.16 |
Data for nCB series is illustrative and sourced from various literature reports for comparison.
Dynamics of Electro-Optical Switching and Response Times
The speed at which a liquid crystal device can be switched between its on and off states is a critical performance metric. The response times are governed by the interplay of the electric torque, elastic torque, and the rotational viscosity (γ₁) of the material.
The turn-on time (τ_on), which is the time taken for the director to reorient upon application of an electric field, is approximately given by:
where V is the applied voltage and K is the relevant elastic constant. This equation shows that the turn-on time can be decreased by increasing the applied voltage.
The turn-off time (τ_off), the time for the director to relax back to its initial state when the field is removed, is determined by the elastic forces and viscosity:
Unlike the turn-on time, the turn-off time is independent of the applied voltage and is an intrinsic property of the material and the cell geometry. mdpi.com To achieve fast switching, a liquid crystal should ideally possess a low rotational viscosity and a high elastic constant.
For this compound, the presence of the flexible hexyl chain and the dioxane ring can influence the rotational viscosity. Longer alkyl chains generally lead to an increase in viscosity, which would slow down the response times. rsc.org The specific stereochemistry of the dioxane ring can also play a role in the molecular packing and intermolecular interactions, thereby affecting the viscosity.
The table below presents typical response times for the nematic liquid crystal E7, a well-known mixture containing cyanobiphenyls.
| Parameter | Value | Conditions |
| Turn-on time (τ_on) | ~10 ms | 10 V, 1 kHz, 20°C |
| Turn-off time (τ_off) | ~30 ms | 10 V, 1 kHz, 20°C |
Data for E7 is illustrative and sourced from manufacturer datasheets for comparison.
Theoretical Basis for the Interaction of Electromagnetic Fields with Anisotropic Media
The interaction of electromagnetic fields with an anisotropic medium like a liquid crystal is described by Maxwell's equations, where the dielectric properties are represented by a tensor (ε) rather than a scalar. In the principal axis system of a uniaxial nematic liquid crystal, the dielectric tensor is diagonal:
When an electromagnetic wave propagates through such a medium, its behavior depends on the polarization of the wave relative to the director. An ordinary wave, with its electric field polarized perpendicular to the director, experiences the refractive index no = √ε⊥. An extraordinary wave, with its electric field polarized in the plane containing the director and the wave vector, experiences a refractive index that varies with the angle (θ) between the director and the wave vector:
This angular dependence of the refractive index for the extraordinary wave is the root of many of the unique optical phenomena observed in liquid crystals, including the ability to modulate the phase and polarization of light.
At a molecular level, the dielectric tensor is related to the molecular polarizability tensor (α). The macroscopic anisotropy arises from the statistical average of the molecular polarizabilities, weighted by the orientational distribution function, which is characterized by the order parameter S.
Fundamental Mechanisms of Light Polarization and Modulation in Liquid Crystal Films
The ability of liquid crystal films to manipulate the polarization of light is the basis for their use in displays and other photonic devices. A typical liquid crystal cell consists of a thin layer of liquid crystal sandwiched between two glass plates with transparent electrodes. The inner surfaces of the glass plates are treated to align the liquid crystal molecules in a specific direction.
In a twisted nematic (TN) cell, the alignment layers are arranged such that the director twists by 90 degrees across the cell. When linearly polarized light enters the cell with its polarization axis aligned with the director at the entrance, the polarization of the light follows the twist of the nematic director, exiting the cell with its polarization rotated by 90 degrees. Applying an electric field above the threshold voltage causes the molecules in the bulk of the cell to reorient parallel to the field, destroying the twisted structure. In this state, the polarization of the incident light is no longer rotated. By placing the TN cell between two crossed polarizers, the device can act as a light shutter, switching between a transparent "on" state and an opaque "off" state.
Phase modulation is another important application. By applying a voltage to a planar aligned cell, the effective refractive index for an extraordinary wave can be changed. This results in a change in the optical path length (d * neff) and thus a phase shift of the transmitted light. This principle is used in devices such as spatial light modulators and tunable lenses.
For a molecule like this compound, its positive dielectric anisotropy and significant birefringence make it a suitable candidate for use in such polarization and phase modulation devices.
Design Considerations for Integrating Mesogens into Advanced Anisotropic Optical Systems
The integration of mesogens like this compound into advanced optical systems requires careful consideration of several factors to optimize performance. These include:
Mesophase Range: The material must exhibit a stable nematic phase over the desired operating temperature range of the device. The length of the alkyl chain and the structure of the core, including the dioxane ring, are critical in determining the melting point and clearing point of the liquid crystal. rsc.org
Dielectric Anisotropy (Δε): The magnitude and sign of Δε determine the operating voltage of the device. For low-power applications, a large positive Δε is generally desirable to achieve switching at lower voltages. acs.org
Birefringence (Δn): The value of Δn influences the cell gap required to achieve a specific phase retardation. For fast-switching displays, a high Δn allows for a thinner cell, which reduces the turn-off time (τ_off ∝ d²). mdpi.com
Viscosity (γ₁): Low rotational viscosity is essential for fast response times. Molecular structure plays a significant role, with more rigid and compact molecules generally exhibiting lower viscosity. nih.gov
Elastic Constants (Kii): The elastic constants affect the threshold voltage and response times. A favorable balance of elastic constants is needed for optimal switching characteristics.
Chemical and Photochemical Stability: The mesogen must be stable against degradation from heat, light, and interaction with other materials in the device to ensure a long operational lifetime. The benzonitrile and dioxane moieties are generally stable, but long-term stability under operational stress is a key consideration.
The design of a molecule like this compound represents a molecular engineering approach to balance these competing requirements. The cyanophenyl group provides the necessary dipole moment for a strong dielectric response and contributes to high birefringence. The hexyl tail provides flexibility and influences the mesophase range, while the dioxane ring introduces a specific stereochemistry and polarity that can fine-tune the material's physical properties.
Interactions with Confining Geometries, Surfaces, and Advanced Architectures
Mechanisms of Surface Anchoring and Alignment Layer Interactions
The alignment of liquid crystal molecules at an interface, known as surface anchoring, is fundamental to the operation of most liquid crystal devices. The anchoring of 4-(5-Hexyl-1,3-dioxan-2-yl)benzonitrile is governed by the intricate interplay of anisotropic van der Waals forces, steric interactions, and dipolar coupling between the liquid crystal molecules and the substrate. The molecular structure of this compound, featuring a polar benzonitrile (B105546) head and a non-polar hexyl-dioxane tail, dictates its response to different alignment layers.
Alignment layers, typically thin films of polymers like polyimides, are used to control the orientation of liquid crystal molecules. Rubbed polyimide films, for instance, create microgrooves and anisotropic surface energies that can induce a uniform planar alignment of the liquid crystal director. The interaction energy between the liquid crystal and the polyimide surface is a key parameter. For instance, studies on similar cyanobiphenyl liquid crystals have shown that the adsorption strength is higher on more polar polyimide surfaces. nih.gov The azimuthal anchoring energy, which describes the energy required to deviate the liquid crystal director from its easy axis in the plane of the surface, is a critical parameter. For nematic liquid crystals like 5CB, which shares the cyanobiphenyl mesogen, the azimuthal anchoring energy on polyimide films is typically in the range of 10⁻⁵ to 10⁻⁴ J/m². nih.gov It is expected that this compound would exhibit similar anchoring energies on comparable surfaces.
Homeotropic alignment, where the liquid crystal molecules align perpendicular to the surface, can be achieved using surfactants or vertically aligned polymer chains. The strong dipole moment of the benzonitrile group in this compound can play a significant role in its interaction with surfaces that have a net electric field or specific chemical functionalities.
Table 1: Representative Azimuthal Anchoring Energy of Nematic Liquid Crystals on Treated Polyimide Surfaces
| Liquid Crystal | Alignment Layer Treatment | Anchoring Energy (W) in J/m² | Reference |
|---|---|---|---|
| 5CB (4-cyano-4'-pentylbiphenyl) | Rubbed Polyimide | ~ 5 x 10⁻⁵ | nih.gov |
| MBBA (N-(4-methoxybenzylidene)-4-butylaniline) | Rubbed Polyimide | ~ 2 x 10⁻⁵ | nih.gov |
| This compound | Rubbed Polyimide (Expected) | 10⁻⁵ - 10⁻⁴ | Inferred |
Investigation of Liquid Crystal Behavior in Confined Spaces (e.g., capillaries, porous media)
When a liquid crystal like this compound is confined to spaces with dimensions on the order of micrometers or nanometers, such as capillaries or porous media, its phase behavior and director configuration can be significantly altered compared to the bulk. The confinement introduces a competition between the elastic forces of the liquid crystal and the surface anchoring forces.
In cylindrical capillaries, for example, the director field of a nematic liquid crystal can adopt various configurations, including planar-polar, escaped-radial, or axial, depending on the anchoring conditions at the capillary walls and the capillary radius. For a compound like this compound, with its rod-like shape, confinement in narrow capillaries with homeotropic anchoring can lead to the formation of a stable escaped-radial structure, where the director is perpendicular to the walls and escapes into the third dimension along the capillary axis to avoid a costly point defect.
In porous media, such as controlled-pore glasses, the large surface-to-volume ratio amplifies the effects of surface interactions. Studies on cyanobiphenyl liquid crystals confined in porous glasses have shown shifts in phase transition temperatures and the suppression of long-range order. researchgate.net The pore size and surface treatment are critical parameters. For this compound, confinement in nanopores is expected to lead to a depression of the nematic-isotropic transition temperature and a broadening of the phase transition.
Table 2: Expected Behavior of this compound in Confined Geometries
| Confining Geometry | Surface Anchoring | Expected Director Configuration/Behavior |
|---|---|---|
| Cylindrical Capillary | Planar | Planar-polar with two surface line defects |
| Cylindrical Capillary | Homeotropic | Escaped-radial or axial configuration |
| Porous Glass | Random | Disordered nematic domains, shifted phase transitions |
Formation and Dynamics of Topological Defects in Liquid Crystal Textures
Topological defects are singularities in the nematic director field where the molecular orientation is undefined. These defects are not only fascinating from a fundamental physics perspective but also have potential applications in templating self-assembly and creating novel optical materials. The formation and dynamics of topological defects in this compound are governed by its elastic properties and the geometry of its confinement.
In a nematic phase, the most common types of defects are point defects (hedgehogs) and line defects (disclinations). The presence of the dioxane ring and the hexyl chain in this compound will influence its elastic constants (splay, twist, and bend), which in turn determine the structure and interaction of these defects. For instance, in thin films with perpendicular anchoring, point defects known as boojums can form at the surfaces.
Recent research has explored the controlled creation of topological defect arrays using micropatterned surfaces. mdpi.com By confining a nematic liquid crystal in a regular array of pillars or wells, it is possible to create stable and ordered lattices of defects. While specific studies on this compound in such systems are not available, its nematic properties suggest it would be a suitable candidate for forming such defect lattices. Furthermore, the study of similar dioxane-containing liquid crystals has revealed the existence of a ferroelectric nematic phase. capes.gov.brresearchgate.net In such a phase, the nature of topological defects is even richer, with the polarization field playing a crucial role in their structure. rsc.org
Integration of this compound into Colloidal Liquid Crystal Systems
Dispersing colloidal particles into a liquid crystal host like this compound creates a fascinating composite material where the long-range orientational order of the liquid crystal mediates interactions between the particles. These interactions are highly anisotropic and can lead to the self-assembly of colloids into chains, clusters, and even 2D and 3D lattices.
The nature of the colloidal assembly is determined by the topological defects induced by the particles in the surrounding nematic director field. The specific anchoring of this compound molecules on the surface of the colloidal particles is therefore of paramount importance. For example, a spherical particle with homeotropic anchoring will create a point defect (hedgehog) or a line defect (Saturn ring) in the nematic host. The elastic energy associated with these defects leads to long-range interactions between particles.
The benzonitrile group of this compound can interact strongly with functionalized colloidal surfaces, allowing for precise control over the anchoring conditions. This opens up possibilities for designing complex, reconfigurable colloidal structures by tuning the properties of the liquid crystal host and the colloidal particles.
Study of Liquid Crystal Polymer Composites and Polymer-Stabilized Liquid Crystals
Incorporating polymers into a liquid crystal can lead to novel materials with enhanced properties. Two main classes of such composites are polymer-dispersed liquid crystals (PDLCs) and polymer-stabilized liquid crystals (PSLCs).
In PDLCs, droplets of a liquid crystal like this compound are dispersed in a solid polymer matrix. These materials are of great interest for switchable glazing and displays, as the scattering of light by the droplets can be controlled by an electric field. The morphology and size of the liquid crystal droplets are crucial for the electro-optical performance of the device. nih.gov
In PSLCs, a small amount of a polymer network is formed within a continuous liquid crystal phase. mdpi.com This network can stabilize a particular liquid crystal texture, such as a blue phase or a cholesteric phase, over a wider temperature range. beilstein-journals.org The high dipole moment of the benzonitrile group in this compound makes it a candidate for use in PSLCs for applications requiring fast switching and high birefringence. The polymer network can influence the rotational motion of the liquid crystal molecules, affecting properties like the spontaneous polarization in ferroelectric phases. jst.go.jp
Micro-Patterning and Nano-Patterning of Liquid Crystalline Films
The ability to create micro- and nano-scale patterns in liquid crystalline films is essential for the fabrication of advanced optical devices, sensors, and actuators. Techniques such as soft lithography, photoalignment, and nanoimprint lithography can be used to pattern films of this compound.
Soft lithography, for example, can be used to create micro-patterned surfaces that impose a specific alignment on the liquid crystal, leading to the formation of patterned liquid crystal textures. Photoalignment, on the other hand, utilizes polarized light to create high-resolution patterns of molecular orientation in an alignment layer, which are then transferred to the overlying liquid crystal film.
The chemical structure of this compound, with its distinct polar and non-polar moieties, can be exploited to achieve selective adsorption on chemically patterned surfaces, providing another route for creating patterned liquid crystal films. These patterned films can exhibit unique optical properties, such as diffraction gratings and microlens arrays, which can be tuned by external stimuli.
Elucidation of Interfacial Phenomena and Their Influence on Liquid Crystalline Order
The interface between a liquid crystal and another medium (solid, liquid, or gas) is a region of complex physical and chemical phenomena that have a profound impact on the bulk properties of the liquid crystal. For this compound, understanding these interfacial phenomena is key to controlling its behavior in various applications.
At the air-liquid crystal interface, surface tension and the preferential orientation of molecules can lead to the formation of a thin, ordered surface layer. The benzonitrile groups may prefer to orient away from the non-polar air, while the hexyl chains may be more exposed.
At a liquid-liquid interface, such as between the liquid crystal and water, the adsorption of surfactants or the liquid crystal molecules themselves can create a variety of anchoring conditions. The balance of intermolecular forces at the interface determines the wetting behavior and the contact angle of the liquid crystal on a given surface. The surface free energy of the substrate and the surface tension of the liquid crystal are the key parameters governing these phenomena. Studies on similar liquid crystals have shown a strong correlation between the surface free energy of a polyimide layer and the anchoring energy of the liquid crystal. researchgate.net
Advanced Research Directions and Future Perspectives
Development of Multifunctional Liquid Crystalline Materials through Molecular Engineering
Molecular engineering of 4-(5-Hexyl-1,3-dioxan-2-yl)benzonitrile and its analogues is a key avenue for developing multifunctional materials. The introduction of specific functional groups can impart additional properties to the nematic phase, leading to materials that respond to multiple external stimuli.
This molecular design strategy could transform this compound from a simple nematic liquid crystal into a multifunctional material with applications in high-speed electro-optic switching, non-volatile memory, and piezoelectric sensors. Further research could explore the synthesis of derivatives with different alkyl chain lengths or the incorporation of chiral centers to induce cholesteric or blue phases with unique optical properties. rsc.org
Exploration of Nematic Colloids and Their Self-Assembly Principles
The use of this compound as a nematic host for colloidal dispersions opens up new possibilities in the study of soft matter and the fabrication of novel materials through self-assembly. Nematic colloids, which consist of micro- or nanoparticles dispersed in a liquid crystal medium, exhibit rich phase behavior governed by the interplay between the elastic forces of the liquid crystal and the surface anchoring of the particles. nih.govcolorado.edu
The long-range orientational order of the nematic host can direct the assembly of colloidal particles into predefined structures like chains, lattices, and other complex architectures. colorado.eduarxiv.org The specific interactions are dictated by the distortions in the nematic director field created by the colloidal particles. nih.gov Research in this area would involve dispersing various types of particles (e.g., spherical, rod-like, or custom-shaped; metallic, polymeric, or ceramic) within the nematic phase of this compound. The resulting defect structures and inter-particle forces could be controlled by modifying the surface chemistry of the colloids to tune their anchoring behavior (planar, homeotropic, or patterned). colorado.eduarxiv.org
By controlling parameters such as particle concentration, temperature, and the application of external electric or magnetic fields, researchers can guide the self-assembly process to create materials with tunable photonic, plasmonic, or anisotropic conductive properties. aps.org This approach provides a powerful tool for bottom-up fabrication of metamaterials and reconfigurable devices.
Integration of Liquid Crystal Monomers into Photo-Crosslinkable Systems for Persistent Anisotropy
To create robust materials with permanently locked-in liquid crystalline order, monomers like this compound can be functionalized with photo-crosslinkable groups, such as acrylates or cinnamates. rsc.orgmdpi.comrsc.org These functionalized monomers can be aligned in their liquid crystal phase using conventional methods (e.g., surface treatment, electric or magnetic fields) and then exposed to UV light to initiate polymerization. This process freezes the anisotropic molecular arrangement, resulting in a solid polymer film with persistent birefringence and other anisotropic properties. rsc.org
Research in this direction would focus on synthesizing derivatives of this compound that incorporate one or more polymerizable moieties. The challenge lies in designing molecules that retain their desired mesophase behavior while also being reactive enough for efficient cross-linking. rsc.org The properties of the final polymer network, such as its mechanical strength, thermal stability, and optical clarity, would depend on the chemical nature of the cross-linker and the density of the polymer network. acs.org
These photo-crosslinked systems are highly valuable for applications such as optical films for display technology (e.g., compensation or brightness enhancement films), polarization gratings, and templates for nano-fabrication. mdpi.comrsc.org
Strategies for Enhancing the Thermal and Photochemical Stability of Dioxane-Based Mesogens
For many practical applications, the long-term stability of liquid crystal materials under various environmental stresses, such as heat and UV radiation, is critical. The 1,3-dioxane (B1201747) ring, while providing useful structural and electronic properties, can be susceptible to degradation, particularly under acidic conditions or prolonged UV exposure.
Strategies to enhance the stability of mesogens like this compound could include:
Molecular Structure Modification: Introducing stabilizing groups into the molecular structure. For example, the addition of fluorine atoms can increase thermal stability and modify electronic properties.
Dopant Addition: Incorporating stabilizing additives into the liquid crystal mixture. For instance, the use of hydrocarbon dopants like decane (B31447) has been shown to improve the alignment and extend the operational temperature range of liquid crystal mixtures by interacting favorably with the alkyl chains of the mesogens. patsnap.com The hexyl tail of this compound makes it a good candidate for this approach.
Formulation with Antioxidants/UV Absorbers: Blending the liquid crystal with small amounts of compounds that can mitigate degradation caused by oxidation or UV radiation.
Future research would involve systematic studies of the degradation pathways of dioxane-based liquid crystals and the effectiveness of different stabilization strategies. This would be crucial for developing robust materials for demanding applications in outdoor displays, automotive systems, and optical communication devices.
| Strategy | Mechanism | Potential Benefit for this compound |
| Fluorination | Increases bond strength and alters electronic properties. | Enhanced thermal and photochemical stability. |
| Alkane Doping | Improves molecular packing and alignment via van der Waals interactions with the hexyl tail. patsnap.com | Widened nematic temperature range and improved response times. patsnap.com |
| Antioxidant Blending | Scavenges free radicals to prevent oxidative degradation. | Increased operational lifetime in air. |
| UV Absorber Blending | Absorbs harmful UV radiation, preventing photo-cleavage of the dioxane ring. | Improved stability for outdoor or high-intensity light applications. |
Novel Applications in Tunable Optics, Sensors, and Smart Materials Beyond Conventional Displays
The unique properties of this compound make it a promising candidate for a range of advanced applications that leverage its responsiveness to external stimuli.
Tunable Optics: The ability to alter the refractive index of the liquid crystal with an electric field is fundamental to tunable optical devices. nih.gov By incorporating this compound into metamaterials or resonant structures, it is possible to create highly sensitive and compact tunable absorbers, filters, and phase shifters, particularly for terahertz frequencies. aps.orgresearchgate.net The nematic phase of this compound could serve as the active medium in such devices. aps.org
Chemical Sensors: The polar nitrile (-C≡N) group can interact with specific chemical analytes through mechanisms like competitive binding. optica.org This interaction can disrupt the local ordering of the liquid crystal, leading to a detectable optical response. Sensors based on nematic liquid crystals with nitrile groups have been demonstrated for detecting ammonia (B1221849) and other volatile organic compounds. optica.org Such sensors are attractive due to their low power consumption and potential for label-free, real-time detection. nih.gov
Smart Materials: As a component in liquid crystal elastomers (LCEs) or gels, this compound could contribute to the development of smart materials that exhibit shape-changing or mechanical responses to stimuli like heat or light. Bent-core liquid crystals have shown significant promise in this area, and exploring mixtures or hybrid systems with rod-like molecules could yield new functional materials.
Bio-Inspired Liquid Crystal Systems and Their Potential in Soft Matter Physics
Nature provides numerous examples of liquid crystalline ordering in biological systems, such as in cell membranes, DNA, and cytoskeletal filaments. nih.govresearchgate.net Research at the intersection of liquid crystals and biology aims to both understand these natural systems and to create new bio-inspired materials. sciencedaily.com
While this compound is a synthetic molecule, it can be used to explore fundamental principles of soft matter physics that are relevant to biology. For example, it can serve as a well-defined anisotropic environment to study the behavior of dispersed biological components, such as lipids, peptides, or even whole cells. researchgate.netnih.gov The interactions between these biological entities and the nematic director field can provide insights into cellular mechanics and organization. nih.gov
Furthermore, there is growing interest in creating hybrid systems where synthetic liquid crystals are interfaced with biological materials to create novel sensors or actuators. researchgate.net For instance, the ordering of a liquid crystal like this compound at an interface can be exquisitely sensitive to the binding of proteins or other biomolecules, forming the basis of advanced biosensors. nih.gov
Emerging Spectroscopic and Microscopic Techniques for Liquid Crystal Characterization
A deeper understanding of the structure-property relationships in this compound requires advanced characterization techniques that can probe its behavior across multiple length and time scales.
| Technique | Information Obtained | Relevance to this compound |
| Polarized Optical Microscopy (POM) | Identification of mesophases, observation of textures and defects. nih.gov | Standard method for confirming the nematic phase and its temperature range. |
| Differential Scanning Calorimetry (DSC) | Measurement of transition temperatures and enthalpies. nih.gov | Quantifies the thermal properties of the phase transitions. |
| X-Ray Diffraction (XRD) | Determination of molecular packing, layer spacing (in smectic phases), and orientational order. nih.gov | Provides detailed structural information about the nematic phase and any short-range positional order. |
| Dielectric Spectroscopy | Measures the frequency-dependent dielectric permittivity and loss tangent, providing insights into molecular relaxation dynamics. mdpi.com | Characterizes the dielectric anisotropy, crucial for electro-optic applications. |
| Raman Spectroscopy | Probes molecular vibrations to analyze molecular orientation, order parameter, and intermolecular interactions. | Offers a non-destructive way to study molecular alignment and interactions in different phases or under external fields. |
| Full-Field Imaging Polarimetry | Spatially resolved measurement of optical parameters like retardation and twist angle. optica.org | Allows for detailed, full-field characterization of liquid crystal cells and devices made with the compound. |
| Microwave Characterization | Determines dielectric properties at GHz frequencies. mdpi.comresearchgate.net | Essential for designing and optimizing high-frequency devices like tunable filters and phase shifters. |
Future research will increasingly rely on a combination of these techniques, including in-situ measurements, to build a comprehensive picture of how the molecular architecture of this compound dictates its macroscopic properties and performance in advanced applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(5-Hexyl-1,3-dioxan-2-yl)benzonitrile?
- Methodology : Synthesis typically involves alkylation of a 1,3-dioxane precursor. For example, trans-4-(5-pentyl-1,3-dioxan-2-yl)benzonitrile (a structural analog) is synthesized by introducing an alkyl chain (e.g., pentyl or hexyl) via nucleophilic substitution or coupling reactions . The hexyl variant may employ similar strategies, such as reacting 1,3-dioxane derivatives with hexyl halides in the presence of bases like K₂CO₃. Purity is ensured via column chromatography and NMR validation .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodology : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm the dioxane ring, hexyl chain, and benzonitrile group (e.g., nitrile peak at ~110 ppm in ¹³C NMR) .
- HPLC-MS : To verify molecular weight (e.g., calculated MW ~275 g/mol) and detect impurities .
- Elemental analysis : Validate C, H, N composition.
Q. What are the primary research applications of this compound in academia?
- Methodology :
- Organic synthesis : As a nitrile-containing intermediate for pharmaceuticals (e.g., analogs of mGlu5 modulators ).
- Material science : The dioxane ring and alkyl chain may contribute to liquid crystal or polymer properties, requiring thermal stability studies (TGA/DSC) .
- Catalysis : Explore its role in Fe-catalyzed reactions, similar to hydrosilylation methods for benzyl alcohol derivatives .
Advanced Research Questions
Q. How can researchers optimize multi-step synthesis to improve yield and scalability?
- Methodology :
- Stepwise optimization : Isolate intermediates (e.g., 1,3-dioxane precursors) to troubleshoot side reactions .
- Catalyst screening : Test Pd or Fe complexes (e.g., Bu₄N[Fe(CO)₃(NO)] for hydrosilylation ) to enhance regioselectivity.
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for alkylation steps to stabilize transition states .
Q. What strategies are effective for analyzing thermal decomposition products of this compound?
- Methodology :
- TGA-FTIR/MS : Identify gaseous byproducts (e.g., CO, NOx, hydrogen cyanide) under controlled pyrolysis .
- Accelerated stability testing : Expose the compound to elevated temperatures (e.g., 60°C) and monitor degradation via HPLC .
- Computational modeling : Predict decomposition pathways using software like Gaussian or ACD/Labs .
Q. How does the compound’s stereochemistry influence its reactivity in catalytic systems?
- Methodology :
- Chiral chromatography : Separate enantiomers (if present) and compare reaction rates in asymmetric catalysis .
- X-ray crystallography : Resolve the crystal structure to correlate spatial arrangement with catalytic activity, as done for mGlu5 receptor ligands .
- DFT calculations : Model transition states to explain stereoelectronic effects .
Q. What mechanistic insights can be gained from studying its stability in protic vs. aprotic solvents?
- Methodology :
- Kinetic studies : Monitor nitrile hydrolysis rates in H₂O/MeOH mixtures via IR spectroscopy .
- pH-dependent stability : Use buffered solutions to assess susceptibility to nucleophilic attack (e.g., hydroxide ions) .
Data Contradictions and Validation
- Purity challenges : Commercial samples may lack analytical validation, requiring independent verification .
- Structural analogs : Differences in alkyl chain length (e.g., pentyl vs. hexyl) can alter physicochemical properties; cross-reference data cautiously .
Safety and Handling
- Hazards : Potential skin/eye irritation; use PPE and fume hoods. Decomposition releases toxic gases (e.g., HCN), requiring proper ventilation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
